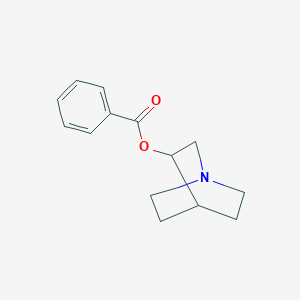

Benzoclidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-azabicyclo[2.2.2]octan-3-yl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c16-14(12-4-2-1-3-5-12)17-13-10-15-8-6-11(13)7-9-15/h1-5,11,13H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKAOMZZTQULDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7348-26-7 (hydrochloride) | |

| Record name | Benzoclidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016852816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0046191 | |

| Record name | Benzoclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671383 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

16852-81-6, 66-93-3 | |

| Record name | Benzoclidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016852816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoclidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | +/- -3-Quinuclidinol benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOCLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G84189YY06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benocyclidine (BTCP): A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benocyclidine (BTCP), chemically known as 1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine, is a psychoactive compound belonging to the arylcyclohexylamine class. While structurally related to phencyclidine (PCP) and ketamine, BTCP possesses a markedly distinct pharmacological profile that makes it a valuable tool in neuropharmacological research.[1][2] Unlike its congeners, which are primarily known for their N-methyl-D-aspartate (NMDA) receptor antagonism, BTCP functions as a potent and selective dopamine reuptake inhibitor (DRI).[1][2] This selective action on the dopamine transporter (DAT) without significant affinity for the NMDA receptor means it lacks the characteristic dissociative and hallucinogenic effects of PCP and ketamine.[2] This document provides an in-depth technical overview of the core mechanism of action of Benocyclidine, presenting quantitative data, detailed experimental protocols, and visual representations of its pharmacological activity.

Core Mechanism of Action: Selective Dopamine Transporter Inhibition

The primary molecular target of Benocyclidine is the dopamine transporter (DAT), a protein crucial for regulating dopamine homeostasis in the brain.[1] By binding to DAT, BTCP potently inhibits the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1] This blockade leads to an increased concentration and prolonged presence of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.[1] This mechanism is the foundation of its psychostimulant properties.[2]

Radiolabeled BTCP has been instrumental in studying the dopamine uptake complex in research settings.[1] In vivo studies in animal models have shown that BTCP's behavioral effects, which resemble those of cocaine, are mediated by its action as a potent dopamine reuptake inhibitor.[3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of Benocyclidine and its metabolites.

Table 1: Benocyclidine (BTCP) Binding Affinity and Functional Potency

| Ligand | Target | Assay | Species | Tissue/Preparation | Value Type | Value | Reference |

| Benocyclidine (BTCP) | Dopamine Transporter (DAT) | Dopamine Uptake Inhibition | Not Specified | Not Specified | IC50 | 7-8 nM | [4] |

| Benocyclidine (BTCP) | PCP Receptor (NMDA) | Receptor Binding | Not Specified | Not Specified | IC50 | 6 µM | [4] |

| Benocyclidine (BTCP) | Dopamine Transporter (DAT) | In vivo [3H]BTCP binding | Mouse | Striatum | ID50 | 6.34 mg/kg | [2] |

| Nomifensine | Dopamine Transporter (DAT) | In vivo [3H]BTCP binding | Mouse | Striatum | ID50 | 11.06 mg/kg | [2] |

Table 2: Pharmacology of Benocyclidine's Active Metabolites

| Compound | Parameter | Species | Finding | Reference |

| Active Metabolites | Affinity for DAT | Rat | Two primary metabolites show high affinity for the dopamine transporter. | [5] |

| Active Metabolites | In vivo potency | Mice | Two active metabolites are 10 and 50 times more potent, respectively, than BTCP at displacing [3H]BTCP from the DAT in the brain. | [6] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol describes a competitive binding assay to determine the affinity of a test compound for the dopamine transporter using [3H]BTCP.

Objective: To determine the inhibition constant (Ki) of a test compound for the dopamine transporter.

Materials:

-

[3H]Benocyclidine ([3H]BTCP)

-

Unlabeled test compound

-

A known DAT inhibitor for determining non-specific binding (e.g., GBR 12909)

-

Rat striatal membrane homogenates

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Whatman GF/B glass fiber filters

-

Filtration manifold

-

Scintillation vials and fluid

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat striatal tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet by resuspension and centrifugation. Resuspend the final pellet in fresh assay buffer to a desired protein concentration.

-

Assay Setup: In test tubes, add a constant concentration of [3H]BTCP, the membrane preparation, and varying concentrations of the unlabeled test compound. For total binding, no test compound is added. For non-specific binding, a saturating concentration of a known DAT inhibitor is added.

-

Incubation: Incubate the tubes at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Termination: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vitro Dopamine Uptake Assay

This protocol measures the ability of a test compound to inhibit the uptake of [3H]dopamine into synaptosomes.

Objective: To determine the IC50 value of a test compound for the inhibition of dopamine uptake.

Materials:

-

[3H]Dopamine

-

Unlabeled test compound

-

Rat striatal synaptosomes

-

Krebs-Ringer buffer

-

A known DAT inhibitor for determining non-specific uptake (e.g., nomifensine)

-

Whatman GF/B glass fiber filters

-

Filtration manifold

-

Scintillation vials and fluid

-

Liquid scintillation counter

Procedure:

-

Synaptosome Preparation: Prepare synaptosomes from fresh rat striatal tissue by homogenization and differential centrifugation.

-

Pre-incubation: Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound or vehicle in Krebs-Ringer buffer at 37°C.

-

Initiation of Uptake: Start the uptake reaction by adding a fixed concentration of [3H]dopamine.

-

Incubation: Incubate for a short period (e.g., 5 minutes) at 37°C.

-

Termination: Stop the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters, which represents the amount of [3H]dopamine taken up by the synaptosomes, using a liquid scintillation counter.

-

Data Analysis: Determine non-specific uptake in the presence of a saturating concentration of a known DAT inhibitor. Calculate the specific uptake and plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

Caption: BTCP inhibits the reuptake of dopamine at the synapse.

Caption: Workflow for key in vitro experiments.

References

- 1. Differential interaction of phencyclidine-like drugs with the dopamine uptake complex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo labelling of the mouse dopamine uptake complex with the phencyclidine derivative [3H]BTCP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of phencyclidine, amphetamine and related compounds on dopamine release from and uptake into striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The phencyclidine (PCP) analog N-[1-(2-benzo(B)thiophenyl) cyclohexyl]piperidine shares cocaine-like but not other characteristic behavioral effects with PCP, ketamine and MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-[1-2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP) yields two active primary metabolites in vitro: synthesis, identification from rat liver microsome extracts, and affinity for the neuronal dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP) yields two active primary metabolites in vivo. Identification and quantification of BTCP primary metabolites in mice plasma, urine, and brain and their affinity for the neuronal dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacology and Toxicology of BTCP (Benocyclidine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine (BTCP), also known as benocyclidine, is a potent and selective dopamine reuptake inhibitor (DRI). Structurally related to phencyclidine (PCP), BTCP exhibits a distinct pharmacological profile, lacking significant affinity for the N-methyl-D-aspartate (NMDA) receptor, and thus, the dissociative and hallucinogenic effects associated with PCP. This guide provides a comprehensive overview of the current knowledge on the pharmacology and toxicology of BTCP, intended for researchers and professionals in drug development. The available data on its mechanism of action, receptor binding profile, and in vivo effects are summarized. Notably, there is a significant lack of comprehensive toxicological data for BTCP in the public domain, a critical knowledge gap for further therapeutic development. This document aims to consolidate the existing scientific literature to inform future research and development efforts.

Pharmacology

Mechanism of Action

BTCP's primary mechanism of action is the selective inhibition of the dopamine transporter (DAT), leading to an increase in the extracellular concentration of dopamine in the synaptic cleft. By blocking the reuptake of dopamine, BTCP enhances dopaminergic neurotransmission. Unlike its structural analog phencyclidine (PCP), BTCP has negligible affinity for the NMDA receptor, which accounts for its lack of dissociative and hallucinogenic properties[1][2][3].

Receptor Binding Profile

BTCP exhibits high affinity and selectivity for the dopamine transporter. In vitro studies have demonstrated its potent inhibitory activity at the DAT.

| Parameter | Value | Species/Tissue | Reference |

| IC | 7 nM | Rat striatal synaptosomes | [4] |

| IC | 8 nM | Not specified | |

| IC | 70 nM | Primary cultures of dopaminergic neurons (substantia nigra) | [5] |

| K | Not explicitly stated, but high affinity is consistently reported. | ||

| K | 0.9 nM | Rat striatal membranes (high-affinity site) | [4] |

| B | 3.5 pmol/mg protein | Rat striatal membranes (high-affinity site) | [4] |

| K | 20 nM | Rat striatal membranes (low-affinity site) | [4] |

| B | 7.5 pmol/mg protein | Rat striatal membranes (low-affinity site) | [4] |

| K | 6 µM | Not specified | [4] |

Table 1: Quantitative Pharmacological Data for BTCP

In Vivo Effects

Preclinical studies in animal models have demonstrated that BTCP produces behavioral effects consistent with its action as a potent dopamine reuptake inhibitor.

-

Increased Locomotor Activity: Administration of BTCP has been shown to dose-dependently increase locomotor activity in rodents. However, repeated administration may lead to tolerance-like effects at higher doses[6].

-

Cocaine-Like Discriminative Stimulus Effects: In drug discrimination studies, BTCP fully substitutes for the discriminative stimulus effects of cocaine, indicating a shared mechanism of action related to dopamine reuptake inhibition.

-

Reinforcing Properties: BTCP has been shown to reinstate cocaine-seeking behavior in rats, suggesting it has reinforcing properties[6][7].

-

Increased Extracellular Dopamine: In vivo microdialysis studies in freely moving rats have confirmed that BTCP administration leads to a dose-dependent increase in extracellular dopamine levels in the striatum and nucleus accumbens[5][8][9].

Metabolism

In vivo studies in mice have shown that BTCP is metabolized into at least two primary active metabolites. These metabolites also exhibit a high affinity for the dopamine transporter and are found in the brain, where they may contribute to the overall pharmacological effects of BTCP[10]. The long-term storage of these metabolites is possible, similar to what is observed with its analog, phencyclidine[10].

Toxicology

Disclaimer: The available toxicological data for BTCP is extremely limited. The following information is based on anecdotal reports and data from structurally related compounds and should be interpreted with caution. Comprehensive toxicological studies are necessary to fully characterize the safety profile of BTCP.

Acute and Chronic Toxicity

There is a significant lack of formal acute and chronic toxicity studies on BTCP in the published literature. An online forum discussion referenced a 1999 study in rats that reported signs of serious liver damage (hepatotoxicity), including adhesive peritonitis, ileitis, and encapsulation of the liver, following repeated intraperitoneal injections of benocyclidine at doses of 5 and 10 mg/kg. One fatality was reported at the 10 mg/kg dose[11]. However, the original peer-reviewed publication for this study could not be located, and therefore, this information should be considered anecdotal until it can be verified.

As a member of the arylcyclohexylamine class, BTCP shares a structural backbone with compounds that have known toxicities. For example, phencyclidine (PCP) is associated with a wide range of adverse effects, including neurotoxicity, cardiovascular effects, and rhabdomyolysis[12][13][14]. However, given the significant differences in the pharmacological profile of BTCP (i.e., lack of NMDA receptor activity), it is not possible to directly extrapolate the full toxicological profile of PCP to BTCP.

Genotoxicity

No specific genotoxicity studies (e.g., Ames test, chromosomal aberration assays) for BTCP have been identified in the public domain. The genotoxic potential of BTCP remains unknown.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the pharmacology of BTCP. Specific parameters may vary between studies.

Dopamine Transporter (DAT) Binding Assay (In Vitro)

This protocol describes a competitive radioligand binding assay to determine the affinity of BTCP for the dopamine transporter.

Caption: Workflow for an in vitro dopamine transporter binding assay.

Methodology:

-

Membrane Preparation: Striatal tissue from rats is homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the dopamine transporters.

-

Incubation: The membranes are incubated with a known concentration of a radiolabeled DAT ligand (e.g., [³H]WIN 35,428) and varying concentrations of unlabeled BTCP.

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of BTCP, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated from the IC₅₀ value.

In Vivo Microdialysis

This protocol outlines the procedure for measuring extracellular dopamine levels in the brain of a freely moving animal following BTCP administration.

Caption: Experimental workflow for in vivo microdialysis.

Methodology:

-

Surgical Implantation: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., striatum or nucleus accumbens) of an anesthetized rat.

-

Recovery: The animal is allowed to recover from the surgery.

-

Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals to establish a baseline level of extracellular dopamine.

-

Drug Administration: BTCP is administered (e.g., via intraperitoneal injection).

-

Post-Drug Sampling: Dialysate collection continues to measure the changes in dopamine levels following drug administration.

-

Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Locomotor Activity Measurement

This protocol describes the measurement of spontaneous locomotor activity in rodents following the administration of BTCP.

Caption: Workflow for locomotor activity assessment.

Methodology:

-

Acclimation and Habituation: Animals are acclimated to the testing room and then habituated to the locomotor activity chambers for a set period before the experiment.

-

Drug Administration: Animals are administered BTCP or a vehicle control at various doses.

-

Activity Monitoring: Immediately after administration, the animals are placed individually into automated activity monitoring chambers. These chambers are equipped with infrared beams, and the system records the number of beam breaks over time, which corresponds to locomotor activity.

-

Data Analysis: Various parameters of locomotor activity, such as total distance traveled, horizontal activity, and vertical activity (rearing), are quantified and analyzed.

Signaling Pathways

BTCP, as a dopamine reuptake inhibitor, primarily modulates dopaminergic signaling by increasing the availability of dopamine in the synapse. This increased dopamine can then act on postsynaptic dopamine receptors, primarily the D1 and D2 receptor subtypes, to initiate downstream signaling cascades.

BTCP Action at the Dopamine Transporter

Caption: BTCP inhibits dopamine reuptake at the presynaptic terminal.

Downstream Dopamine Receptor Signaling

The increased synaptic dopamine resulting from BTCP's action activates postsynaptic D1 and D2 receptors, which are G-protein coupled receptors that trigger distinct intracellular signaling pathways.

Caption: Simplified overview of D1 and D2 receptor signaling pathways.

Conclusion and Future Directions

BTCP is a well-characterized potent and selective dopamine reuptake inhibitor with clear psychostimulant effects in preclinical models. Its distinct pharmacological profile, separating it from its structural analog PCP, makes it a valuable tool for studying the dopamine transporter and its role in behavior. However, the significant lack of publicly available toxicological data, particularly regarding hepatotoxicity, genotoxicity, and long-term safety, is a major impediment to any potential therapeutic development. Future research should prioritize a comprehensive toxicological evaluation of BTCP to establish its safety profile. Furthermore, detailed investigations into the downstream signaling effects of BTCP beyond general dopamine receptor activation would provide a more complete understanding of its molecular pharmacology. The synthesis and evaluation of BTCP analogs may also yield novel compounds with improved therapeutic indices.

References

- 1. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-[1-(2-Benzo(b)thiophenyl)cyclohexyl]piperidine (BTCP) and cocaine induce similar effects on striatal dopamine: a microdialysis study in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 8. Dopamine transporter - Wikipedia [en.wikipedia.org]

- 9. Regional differences in the effect of N-[1-(2-benzo[b]thiophenyl)cyclohexyl]piperidine (BTCP) on extracellular dopamine levels: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Drug-induced liver disease [ouci.dntb.gov.ua]

- 11. youtube.com [youtube.com]

- 12. moleculardevices.com [moleculardevices.com]

- 13. Antinociceptive and Discriminative Stimulus Effects of Six Novel Psychoactive Opioid Substances in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phencyclidine Intoxication and Adverse Effects: A Clinical and Pharmacological Review of an Illicit Drug - PMC [pmc.ncbi.nlm.nih.gov]

Benocyclidine: A Technical Guide to a Selective Dopamine Reuptake Inhibitor

For Research, Scientific, and Drug Development Professionals

Abstract

Benocyclidine (BTCP), a derivative of phencyclidine (PCP), is a potent and selective dopamine reuptake inhibitor (DRI).[1][2] Unlike its parent compound, benocyclidine exhibits negligible affinity for the N-methyl-D-aspartate (NMDA) receptor, thus lacking the dissociative anesthetic effects associated with PCP.[1][3] This high selectivity for the dopamine transporter (DAT) makes benocyclidine a valuable pharmacological tool for investigating the intricacies of the dopaminergic system. This technical guide provides a comprehensive overview of the core pharmacology of benocyclidine, including its binding affinity and selectivity, detailed experimental protocols for its characterization, and a visualization of its mechanism of action and experimental workflows.

Introduction

Benocyclidine, chemically known as 1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine, is an arylcyclohexylamine that has garnered significant interest in neuropharmacology.[1][3] Its unique pharmacological profile, characterized by potent and selective inhibition of the dopamine transporter, distinguishes it from other members of its class.[2][3] By blocking the reuptake of dopamine from the synaptic cleft, benocyclidine effectively increases the extracellular concentration of this key neurotransmitter, which is critically involved in reward, motivation, and motor control.[1][4] This selective action allows for the specific investigation of dopaminergic pathways without the confounding effects on the glutamatergic system often seen with non-selective arylcyclohexylamines.

Pharmacological Profile: Binding Affinity and Selectivity

The selectivity of benocyclidine for the dopamine transporter over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), is a key feature of its pharmacological profile. This selectivity is quantified through binding affinity studies, typically reported as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50).

| Transporter | Ligand | Species | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| DAT | [³H]Benocyclidine | Rat | Binding | - | 7-8 | [5] |

| PCP Receptor | [³H]TCP | Rat | Binding | - | 6000 | [5] |

Mechanism of Action: Dopaminergic Signaling Pathway

Benocyclidine exerts its effects by directly interacting with the dopamine transporter. By binding to DAT, it blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of dopamine in the synapse, thereby enhancing and prolonging dopaminergic neurotransmission.

Experimental Protocols

Radioligand Binding Assay for Benocyclidine Affinity

This protocol is designed to determine the binding affinity of benocyclidine for the dopamine transporter using a competitive radioligand binding assay with [³H]Benocyclidine ([³H]BTCP).

Materials:

-

Rat striatal tissue (or cells expressing DAT)

-

[³H]Benocyclidine ([³H]BTCP)

-

Unlabeled benocyclidine

-

Homogenization Buffer (50 mM Tris-HCl, pH 7.4)

-

Assay Buffer (50 mM Tris-HCl, pH 7.4)

-

Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat striatal tissue in ice-cold Homogenization Buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the membranes. Resuspend the pellet in fresh Homogenization Buffer and repeat the centrifugation. Finally, resuspend the membrane pellet in Assay Buffer. Determine the protein concentration using a suitable method (e.g., Bradford assay).

-

Binding Assay: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of [³H]BTCP, 50 µL of Assay Buffer, and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of [³H]BTCP, 50 µL of a high concentration of unlabeled benocyclidine (e.g., 10 µM), and 100 µL of membrane preparation.

-

Competitive Binding: 50 µL of [³H]BTCP, 50 µL of varying concentrations of test compound (unlabeled benocyclidine), and 100 µL of membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Wash Buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value from the competitive binding curve and calculate the Ki value using the Cheng-Prusoff equation.[6]

In Vitro Dopamine Uptake Assay

This protocol measures the ability of benocyclidine to inhibit the uptake of [³H]dopamine into synaptosomes.

Materials:

-

Rat striatal tissue

-

[³H]Dopamine

-

Benocyclidine

-

Krebs-Ringer-HEPES (KRH) buffer

-

Glass fiber filters

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Synaptosome Preparation: Homogenize fresh rat striatal tissue in ice-cold KRH buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes to pellet the synaptosomes. Resuspend the synaptosomal pellet in KRH buffer.

-

Uptake Assay: In a 96-well plate, pre-incubate the synaptosomal suspension with varying concentrations of benocyclidine or vehicle for 10-15 minutes at 37°C.

-

Initiate Uptake: Add [³H]dopamine to each well to initiate the uptake reaction.

-

Incubation: Incubate for a short period (e.g., 5 minutes) at 37°C.

-

Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold KRH buffer.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value for benocyclidine's inhibition of dopamine uptake.

Experimental Workflow Visualizations

In Vitro Characterization Workflow

The following diagram illustrates a typical workflow for the in vitro characterization of benocyclidine.

In Vivo Microdialysis Workflow

This diagram outlines the key steps in an in vivo microdialysis experiment to assess the effect of benocyclidine on extracellular dopamine levels.

Conclusion

Benocyclidine's potent and selective inhibition of the dopamine transporter, coupled with its lack of significant NMDA receptor activity, establishes it as a critical tool for neuropharmacological research. The experimental protocols and workflows detailed in this guide provide a framework for the comprehensive evaluation of benocyclidine and other selective dopamine reuptake inhibitors. Further research to fully elucidate its binding affinities at all three monoamine transporters in human tissue is warranted to fully translate its preclinical profile. The continued investigation of benocyclidine will undoubtedly contribute to a deeper understanding of the role of the dopaminergic system in both normal physiological processes and various neuropathological conditions.

References

- 1. Rapid determination of dopamine uptake in synaptosomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Creating Dynamic Images of Short-lived Dopamine Fluctuations with lp-ntPET: Dopamine Movies of Cigarette Smoking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.uwec.edu [chem.uwec.edu]

Benocyclidine (BTCP): A Technical Guide to its History, Discovery, and Core Pharmacology

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Benocyclidine, or 1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine (BTCP), is a potent and selective dopamine reuptake inhibitor (DRI). First described in a 1997 patent application by researchers at Duke University, BTCP emerged from the structural class of arylcyclohexylamines, which includes phencyclidine (PCP) and ketamine.[1][2] Unlike its predecessors, which are well-known for their N-methyl-D-aspartate (NMDA) receptor antagonism, BTCP exhibits a distinct pharmacological profile characterized by high affinity for the dopamine transporter (DAT) and negligible interaction with the NMDA receptor.[1][3] This unique selectivity makes BTCP a valuable research tool for elucidating the mechanisms of the dopaminergic system and a potential lead compound in the development of novel therapeutics. This technical guide provides an in-depth overview of the history, synthesis, and pharmacological properties of BTCP, with a focus on its core mechanism of action. Detailed experimental protocols for key assays and a summary of its quantitative binding affinities are presented to support further research and development.

History and Discovery

Benocyclidine (BTCP) was first disclosed in a 1997 patent application by Marc Caron and his colleagues at Duke University.[1][2] It belongs to the arylcyclohexylamine class of compounds, which were initially explored for their anesthetic properties in the mid-20th century.[4] The parent compound, phencyclidine (PCP), was synthesized in the late 1950s and investigated as a dissociative anesthetic.[5] However, its significant psychotomimetic side effects limited its clinical utility.

The development of BTCP represented a significant step in dissociating the dopamine reuptake inhibitory effects from the NMDA receptor antagonism inherent in many arylcyclohexylamines. By replacing the phenyl group of PCP with a benzothiophenyl moiety, the researchers created a molecule with a high affinity for the dopamine transporter while dramatically reducing its affinity for the PCP binding site on the NMDA receptor.[2][6] This structural modification resulted in a "pure" dopamine reuptake inhibitor, devoid of the hallucinogenic and dissociative effects associated with PCP and ketamine.[1]

Initially, radiolabeled BTCP, specifically [³H]BTCP, was instrumental in characterizing the dopamine uptake complex in the brain.[3] Its high selectivity allowed researchers to study the DAT in isolation, contributing to a better understanding of its role in dopamine neurotransmission and its involvement in various neurological and psychiatric disorders.

Synthesis of Benocyclidine (BTCP)

The synthesis of Benocyclidine (BTCP) can be achieved through several methods, with the Bruylants reaction being a commonly cited approach for related arylcyclohexylamines. This reaction involves the interaction of a Grignard reagent with an α-aminonitrile.

A general synthetic scheme involves the following key steps:

-

Formation of the α-aminonitrile: Cyclohexanone is reacted with piperidine and a cyanide source, such as potassium cyanide, to form 1-(1-cyanocyclohexyl)piperidine.

-

Grignard Reagent Preparation: 2-Bromobenzothiophene is reacted with magnesium turnings in an anhydrous ether solvent to form the Grignard reagent, 2-benzothienylmagnesium bromide.

-

Bruylants Reaction: The 1-(1-cyanocyclohexyl)piperidine is then reacted with the 2-benzothienylmagnesium bromide Grignard reagent. Following an aqueous workup, this reaction yields Benocyclidine (BTCP).

Further purification of the final product can be achieved through crystallization or column chromatography.

Pharmacological Profile

The defining characteristic of Benocyclidine is its potent and selective inhibition of the dopamine transporter (DAT). This action leads to an increase in the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.[3]

Binding Affinity and Selectivity

BTCP exhibits high affinity for the dopamine transporter, with reported IC50 values for dopamine uptake inhibition in the low nanomolar range.[6] In contrast, its affinity for the NMDA receptor is significantly lower, with a K0.5 value in the micromolar range, indicating negligible activity at this site.[6] This selectivity profile is a key differentiator from other arylcyclohexylamines.

| Target | Binding Affinity (Ki/IC50/K0.5) | Reference |

| Dopamine Transporter (DAT) | IC50 = 8 nM | [6] |

| NMDA Receptor (PCP site) | K0.5 = 6 µM | [6] |

| Serotonin Transporter (SERT) | Data not readily available | |

| Norepinephrine Transporter (NET) | Data not readily available |

Table 1: Binding affinities of Benocyclidine (BTCP) for key molecular targets.

Mechanism of Action

The primary mechanism of action of BTCP is the blockade of the dopamine transporter. By binding to DAT, BTCP prevents the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of dopamine in the synapse, resulting in prolonged and enhanced stimulation of postsynaptic dopamine receptors.

Caption: Mechanism of action of Benocyclidine (BTCP).

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological properties of Benocyclidine.

Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of BTCP for the dopamine transporter using a competitive radioligand binding assay with [³H]WIN 35,428.

Materials:

-

Rat striatal tissue

-

Homogenization buffer: 50 mM Tris-HCl, pH 7.4

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

[³H]WIN 35,428 (radioligand)

-

Unlabeled Benocyclidine (BTCP)

-

Nomifensine (for defining non-specific binding)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Dissect rat striata on ice and homogenize in 20 volumes of ice-cold homogenization buffer using a Polytron homogenizer.

-

Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

-

Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer to a final protein concentration of 0.1-0.2 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]WIN 35,428 (to a final concentration of 1-2 nM), and 50 µL of varying concentrations of unlabeled BTCP (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

For total binding, add 50 µL of assay buffer instead of BTCP.

-

For non-specific binding, add 50 µL of 10 µM nomifensine.

-

Initiate the binding reaction by adding 100 µL of the membrane preparation to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the BTCP concentration.

-

Determine the IC50 value (the concentration of BTCP that inhibits 50% of specific [³H]WIN 35,428 binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for the DAT Radioligand Binding Assay.

In Vivo Microdialysis for Extracellular Dopamine Measurement

This protocol outlines the use of in vivo microdialysis to measure changes in extracellular dopamine levels in the rat striatum following the administration of BTCP.

Materials:

-

Male Wistar rats (250-300 g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2 mm membrane length)

-

Guide cannula

-

Dental cement

-

Syringe pump

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl₂, pH 7.4

-

Benocyclidine (BTCP) for injection

-

HPLC system with electrochemical detection (HPLC-ED)

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat and place it in a stereotaxic apparatus.

-

Implant a guide cannula targeting the striatum (e.g., AP: +1.0 mm, ML: ±2.0 mm from bregma; DV: -3.5 mm from dura).

-

Secure the cannula with dental cement and allow the animal to recover for at least 5-7 days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum of the freely moving rat.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow for a 90-120 minute equilibration period to establish a stable baseline of dopamine levels.

-

Collect dialysate samples every 20 minutes.

-

After collecting at least three stable baseline samples, administer BTCP (e.g., intraperitoneally).

-

Continue collecting dialysate samples for at least 2-3 hours post-injection.

-

-

Sample Analysis:

-

Immediately inject the collected dialysate samples into an HPLC-ED system for the quantification of dopamine.

-

The HPLC system should be equipped with a C18 reverse-phase column and an electrochemical detector set at an oxidizing potential sufficient to detect dopamine (e.g., +0.65 V).

-

-

Data Analysis:

-

Express the dopamine concentrations in each sample as a percentage of the average baseline concentration.

-

Plot the mean percentage change in dopamine levels over time.

-

Use appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine the significance of the BTCP-induced changes in dopamine levels.

-

Conclusion

Benocyclidine (BTCP) stands out as a highly selective dopamine reuptake inhibitor with a pharmacological profile distinct from its parent arylcyclohexylamine compounds. Its discovery has provided the neuroscience community with a valuable tool to probe the intricacies of the dopaminergic system without the confounding effects of NMDA receptor modulation. The detailed experimental protocols and compiled quantitative data in this guide are intended to facilitate further research into the therapeutic potential of BTCP and its analogues for a range of neurological and psychiatric disorders where dopamine dysregulation is a key pathological feature. Future studies should aim to further characterize its selectivity profile across all monoamine transporters and explore its downstream signaling effects to fully elucidate its mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting dopamine transporter to ameliorate cognitive deficits in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Dopamine reuptake and inhibitory mechanisms in human dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Binding Affinity of BTCP for the Dopamine Transporter (DAT)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine (BTCP) for the dopamine transporter (DAT). It includes quantitative binding data, detailed experimental protocols for radioligand binding assays, and visualizations of key experimental workflows and principles.

Introduction to BTCP and the Dopamine Transporter

The dopamine transporter (DAT) is a crucial membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic neurotransmission. Its dysfunction is implicated in several neuropsychiatric disorders, making it a significant target for therapeutic drug development.

BTCP is a potent and selective dopamine reuptake inhibitor.[1] It is a phencyclidine derivative that has been instrumental in characterizing the pharmacology of the dopamine transporter. Understanding the binding affinity and mechanism of interaction of BTCP with DAT is essential for the development of novel therapeutics targeting the dopaminergic system. While both BTCP and cocaine inhibit dopamine uptake, evidence suggests they may bind to distinct sites on the transporter.[2] However, other studies indicate that the binding of BTCP, cocaine, and other DAT ligands like GBR 12935 is mutually exclusive, suggesting a common or overlapping binding pocket.[3]

Quantitative Binding Affinity of BTCP for DAT

The binding affinity of BTCP for the dopamine transporter has been determined in various studies using different radioligands and tissue preparations. The affinity is typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value indicates a higher binding affinity.

| Parameter | Value | Radioligand | Tissue/Cell Preparation | Species | Reference |

| IC₅₀ | 70 nM | [³H]Dopamine (uptake) | Primary cultures of dopaminergic neurons | Rat | [1] |

| IC₅₀ | 7.1 nM | [³H]BTCP | Recombinant human DAT | Human | |

| Inhibition | 30 nM | [³H]GBR 12783 | Rat striatal membranes | Rat |

Note: IC₅₀ values can be influenced by the concentration of the radioligand used in the assay. The Kᵢ value is a more absolute measure of affinity and is calculated from the IC₅₀ using the Cheng-Prusoff equation.

Experimental Protocols: Radioligand Binding Assay for DAT

The following is a detailed protocol for a competitive radioligand binding assay to determine the affinity of a test compound, such as BTCP, for the dopamine transporter. This protocol is adapted from established methodologies for [³H]WIN 35,428 binding to striatal membranes.

Materials and Reagents

-

Tissue: Fresh or frozen rat striatum

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

-

Radioligand: [³H]WIN 35,428 (or other suitable DAT radioligand like [³H]CFT)

-

Competitor: Unlabeled BTCP and a reference compound (e.g., cocaine or GBR 12909 for non-specific binding)

-

Scintillation Cocktail

-

Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine (PEI)

-

Equipment:

-

Homogenizer (e.g., Polytron)

-

Centrifuge (refrigerated)

-

Incubator or water bath

-

Filtration manifold

-

Scintillation counter

-

Membrane Preparation

-

Thaw frozen rat striata on ice.

-

Homogenize the tissue in 20 volumes of ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

-

Discard the supernatant and resuspend the pellet in fresh, ice-cold Homogenization Buffer.

-

Repeat the centrifugation and resuspension steps two more times.

-

After the final wash, resuspend the pellet in Assay Buffer to a final protein concentration of approximately 100-200 µg/mL. Protein concentration should be determined using a standard method (e.g., Bradford or BCA assay).

Competitive Binding Assay

-

Set up assay tubes in triplicate for total binding, non-specific binding, and various concentrations of the test compound (BTCP).

-

Total Binding: Add 100 µL of Assay Buffer.

-

Non-specific Binding: Add 100 µL of a high concentration of a standard DAT inhibitor (e.g., 10 µM GBR 12909).

-

Test Compound: Add 100 µL of varying concentrations of BTCP (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

-

Add 100 µL of the prepared membrane suspension to each tube.

-

Add 50 µL of [³H]WIN 35,428 (at a final concentration close to its Kₔ, e.g., 2-5 nM) to initiate the binding reaction.

-

Incubate the tubes at 4°C for 2 hours with gentle agitation.

-

Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a filtration manifold.

-

Wash the filters three times with 5 mL of ice-cold Wash Buffer.

-

Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow them to equilibrate overnight.

-

Measure the radioactivity in a scintillation counter.

Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (BTCP) concentration.

-

Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) Where:

-

[L] is the concentration of the radioligand.

-

Kₔ is the dissociation constant of the radioligand for the receptor.

-

Visualizations

Workflow for Competitive Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay for DAT.

Principle of Competitive Binding at the Dopamine Transporter

Caption: Competitive binding at the dopamine transporter.

Conclusion

This guide provides essential information on the binding affinity of BTCP for the dopamine transporter, along with a detailed experimental protocol for its determination. The provided data and methodologies are valuable for researchers in pharmacology and drug development who are investigating the dopaminergic system and designing novel compounds that target the dopamine transporter. The competitive binding of BTCP at the DAT underscores its utility as a research tool and a lead compound for the development of potential therapeutics for dopamine-related disorders.

References

- 1. Localization of dopamine carriers by BTCP, a dopamine uptake inhibitor, on nigral cells cultured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Evidence for mutually exclusive binding of cocaine, BTCP, GBR 12935, and dopamine to the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Odyssey of Benocyclidine: A Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benocyclidine (BTCP), a potent and selective dopamine reuptake inhibitor, presents a unique pharmacological profile distinct from its structural analog, phencyclidine (PCP). Understanding its in vivo journey—how it is absorbed, distributed, metabolized, and eliminated—is paramount for its potential therapeutic applications and for comprehending its psychoactive effects. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolism of Benocyclidine in vivo. While comprehensive in vivo pharmacokinetic data remains limited, this guide synthesizes available in vitro and in vivo findings, details relevant experimental methodologies, and outlines the known metabolic pathways.

Introduction

Benocyclidine, chemically known as 1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine, is an arylcyclohexylamine that acts as a potent and selective dopamine reuptake inhibitor (DRI) with negligible affinity for the N-methyl-D-aspartate (NMDA) receptor.[1][2] This selective action on the dopamine transporter (DAT) differentiates it from related compounds like PCP and ketamine, which are known for their NMDA receptor antagonism.[1] This distinct mechanism of action makes Benocyclidine a valuable tool in neuropharmacological research. This guide will delve into the in vivo pharmacokinetics and metabolism of Benocyclidine, providing a foundational understanding for researchers in drug development and neuroscience.

Pharmacokinetics: The Journey of Benocyclidine in the Body

Detailed in vivo pharmacokinetic parameters for Benocyclidine are not extensively reported in publicly available literature. However, based on its physicochemical properties and limited in vivo data, a general pharmacokinetic profile can be inferred.

Absorption and Distribution

As a lipophilic compound, Benocyclidine is expected to be readily absorbed and distributed throughout the body, including crossing the blood-brain barrier to exert its effects on the central nervous system.[1] In vivo studies in mice have shown that after intraperitoneal administration, Benocyclidine and its metabolites can be detected in the brain, plasma, and urine.

One study in mice provided an estimated half-life (t½) for Benocyclidine in the brain of approximately 0.3 hours.[3] This suggests a relatively rapid clearance from the brain.

Table 1: Estimated In Vivo Pharmacokinetic Parameter of Benocyclidine in Mice

| Parameter | Tissue | Value | Species | Administration Route | Reference |

| Half-life (t½) | Brain | ~0.3 hours | Mouse | Intraperitoneal (i.p.) | [3] |

Metabolism

The primary route of Benocyclidine elimination is expected to be through metabolism, a common characteristic of lipophilic xenobiotics. In vitro studies using rat liver microsomes have been instrumental in identifying the initial steps of its biotransformation.

Metabolism: The Biotransformation of Benocyclidine

The metabolism of Benocyclidine primarily involves oxidation, leading to the formation of more polar metabolites that can be more readily excreted.

In Vitro Metabolic Profile

An in vitro study utilizing rat liver microsomes identified five monohydroxylated derivatives and two degradation compounds of Benocyclidine.[4] Notably, two of these monohydroxylated metabolites demonstrated a high affinity for the dopamine transporter, suggesting they may contribute to the overall pharmacological activity of the parent compound.[4]

Table 2: In Vitro Metabolites of Benocyclidine Identified in Rat Liver Microsomes

| Metabolite Type | Number Identified | Comments | Reference |

| Monohydroxylated derivatives | 5 | Two metabolites showed high affinity for the dopamine transporter. | [4] |

| Degradation compounds | 2 | - | [4] |

In Vivo Metabolic Profile

In vivo studies in mice have confirmed the presence of metabolites in various biological matrices. Following intraperitoneal administration, Benocyclidine and its primary metabolites were identified and quantified in urine, plasma, and brain tissue.[3] The two active metabolites identified in vitro were also found in the mouse brain, with estimated half-lives similar to that of the parent drug (~0.3 hours).[3] Although the concentrations of these metabolites in the brain were 20 and 40 times lower than that of Benocyclidine, their potency to displace [3H]BTCP from the dopamine transporter was 50 and 10 times higher, respectively.[3] This indicates that the metabolites may play a significant role in the overall pharmacological effect.

Proposed Biotransformation Pathway

Based on the identified metabolites, the primary biotransformation pathway for Benocyclidine is hydroxylation. This is a common Phase I metabolic reaction catalyzed by cytochrome P450 (CYP) enzymes.[5][6] While the specific CYP isozymes responsible for Benocyclidine metabolism have not been definitively identified, CYP2B enzymes are known to be involved in the metabolism of its structural analog, phencyclidine.[1]

Below is a proposed metabolic pathway for Benocyclidine based on the available data.

Experimental Protocols

This section outlines the general methodologies for conducting in vivo pharmacokinetic and metabolism studies of Benocyclidine. These protocols are based on standard practices and information gathered from studies on Benocyclidine and related compounds.

In Vivo Pharmacokinetic Study in Rodents (Rats/Mice)

Protocol Details:

-

Animal Model: Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (25-30 g) are commonly used. Animals should be acclimatized for at least one week before the experiment. For serial blood sampling, surgical implantation of a jugular vein catheter can be performed.[7]

-

Drug Administration: Benocyclidine can be dissolved in a suitable vehicle (e.g., saline, DMSO/saline mixture) and administered via intravenous (IV), intraperitoneal (IP), or oral (PO) routes. The dose will depend on the study's objective.

-

Blood Sampling: Blood samples (e.g., 100-200 µL) are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).[4]

-

Plasma Preparation: Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

-

Sample Analysis: Plasma concentrations of Benocyclidine and its metabolites are determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), t½ (half-life), CL (clearance), and Vd (volume of distribution) are calculated using non-compartmental analysis.

In Vivo Metabolite Identification

Protocol Details:

-

Animal Dosing and Sample Collection: Following administration of Benocyclidine to rats or mice, urine and feces are collected over a 24-48 hour period using metabolic cages. Blood samples are also collected at various time points.

-

Sample Preparation: Urine samples may be directly analyzed or subjected to enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites. Feces are homogenized and extracted with an organic solvent. Plasma samples are typically subjected to protein precipitation.

-

Metabolite Profiling: Samples are analyzed by high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) to obtain a comprehensive profile of the drug and its metabolites.

-

Structure Elucidation: The structures of potential metabolites are elucidated based on their accurate mass measurements and fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments. Comparison with synthesized reference standards can confirm the proposed structures.

Analytical Methodology: LC-MS/MS for Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the quantification of Benocyclidine and its metabolites in biological matrices.

General LC-MS/MS Parameters:

-

Chromatography: Reversed-phase chromatography using a C18 column is typically employed for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is common.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for the analysis of arylcyclohexylamines.

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. Specific precursor-to-product ion transitions for Benocyclidine and its metabolites need to be optimized.

-

Internal Standard: A stable isotope-labeled internal standard (e.g., Benocyclidine-d4) is crucial for accurate quantification to compensate for matrix effects and variations in extraction efficiency.

Conclusion

The in vivo pharmacokinetics and metabolism of Benocyclidine are critical areas of research for understanding its pharmacological and toxicological profile. While comprehensive in vivo pharmacokinetic data are still lacking, existing in vitro and limited in vivo studies provide a foundational understanding of its metabolic fate. The primary metabolic pathway involves hydroxylation to form active metabolites that likely contribute to its overall pharmacological effect. This technical guide has summarized the current knowledge and provided detailed methodological frameworks for future in vivo studies. Further research is warranted to fully characterize the in vivo pharmacokinetic profile of Benocyclidine in different species, identify all major metabolites, and elucidate the specific enzymes responsible for its biotransformation. Such data will be invaluable for the continued exploration of Benocyclidine as a research tool and its potential therapeutic applications.

References

- 1. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. neurocndm.mcgill.ca [neurocndm.mcgill.ca]

- 4. oacu.oir.nih.gov [oacu.oir.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]

- 7. currentseparations.com [currentseparations.com]

The Divergent Pharmacology of Benocyclidine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benocyclidine (BTCP), a structural analog of phencyclidine (PCP), represents a significant departure from the typical pharmacology of the arylcyclohexylamine class. Unlike PCP and its close relatives, which are primarily known for their N-methyl-D-aspartate (NMDA) receptor antagonism, BTCP exhibits high affinity and selectivity for the dopamine transporter (DAT). This unique profile, which confers potent dopamine reuptake inhibition with negligible NMDA receptor activity, has established BTCP and its analogs as critical tools in neuroscience research and as potential leads in the development of therapeutics for dopamine-related disorders.[1][2] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of benocyclidine analogs, detailed experimental protocols for their characterization, and a review of their pharmacological effects.

Structure-Activity Relationships

The pharmacological activity of benocyclidine analogs is highly dependent on the nature of the aromatic moiety, the cycloalkyl ring, and the amino group. The key structural feature that differentiates BTCP from PCP is the replacement of the phenyl ring with a benzothienyl group.[1] This modification dramatically shifts the primary pharmacological target from the NMDA receptor to the dopamine transporter.

The Aromatic Group

The nature of the aromatic ring is a critical determinant of activity. While the phenyl group in PCP confers potent NMDA receptor antagonism, the benzothienyl group in BTCP is responsible for its high affinity for the dopamine transporter.[1] Analogs with a thiophene ring, such as Tenocyclidine (TCP), retain significant NMDA receptor activity.[3] Modifications to the aromatic ring that alter its electron density can significantly impact activity. For instance, increasing the electron density of the phenyl ring in PCP analogs can maintain PCP-like activity, whereas a significant reduction in electron density or extension of the aromatic system leads to a loss of this activity.[4]

The Cycloalkyl Ring

The size and conformation of the cycloalkyl ring also play a crucial role in the activity of these compounds. For PCP analogs, a cyclohexane ring appears to be optimal for in vivo activity. Both decreasing and increasing the ring size from six carbons leads to a decline in PCP-like effects, although compounds with larger rings may retain some in vitro binding affinity.[5] The substitution pattern on the cyclohexane ring can also influence activity. For example, a methyl group at the cis-2 position of the cyclohexane ring in BTCP analogs can be well-tolerated, suggesting a specific orientation of the molecule within the binding pocket.[6]

The Amino Group

The nature of the amino substituent also modulates the potency and efficacy of these analogs. In PCP analogs, various substitutions on the nitrogen atom have been shown to alter potency without necessarily changing the fundamental mechanism of action.[4] For BTCP analogs, the piperidine ring is a common feature, and modifications to this ring can influence binding affinity and selectivity.

Quantitative Analysis of Benocyclidine Analogs

The following tables summarize the binding affinities and functional potencies of benocyclidine and its key structural analogs at the dopamine transporter and the NMDA receptor.

| Compound | Aromatic Group | Primary Target | Ki (nM) at DAT | IC50 (nM) for DA Uptake | Ki (nM) at NMDA Receptor | Reference(s) |

| Benocyclidine (BTCP) | Benzothienyl | DAT | - | 8 | > 6,000 (K0.5) | [2] |

| Phencyclidine (PCP) | Phenyl | NMDA Receptor | - | - | 100-200 | [1] |

| Tenocyclidine (TCP) | Thienyl | NMDA Receptor | - | - | ~500 | [1][3] |

| Ketamine | o-Chlorophenyl | NMDA Receptor | - | - | 300-1,000 | [1] |

| Dizocilpine (MK-801) | Dibenzocycloheptene | NMDA Receptor | - | - | 5-10 | [1] |

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values are indicative of potency, with lower values representing higher potency. Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol describes a method for determining the binding affinity of benocyclidine analogs for the dopamine transporter using a competitive radioligand binding assay.

1. Materials:

-

Radioligand: [³H]WIN 35,428 or a similar high-affinity DAT radioligand.

-

Membrane Preparation: Synaptosomal membranes prepared from a brain region rich in DAT, such as the striatum of rats or from cells stably expressing the human dopamine transporter (hDAT).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Test Compounds: Benocyclidine analogs dissolved in a suitable solvent (e.g., DMSO).

-

Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or GBR 12909).

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter and scintillation fluid.

2. Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add assay buffer, the membrane preparation, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Uptake Inhibition Assay

This functional assay measures the ability of benocyclidine analogs to inhibit the reuptake of dopamine into synaptosomes or cells expressing DAT.

1. Materials:

-

[³H]Dopamine.

-

Synaptosome Preparation or hDAT-expressing cells.

-

Uptake Buffer: Krebs-Ringer-HEPES buffer containing pargyline (to inhibit monoamine oxidase) and ascorbic acid (to prevent dopamine oxidation).

-

Test Compounds.

-

Inhibitor for Non-specific Uptake: A high concentration of a known DAT inhibitor (e.g., nomifensine).

2. Procedure:

-

Pre-incubate the synaptosomes or cells with the test compounds or vehicle at various concentrations.

-

Initiate dopamine uptake by adding [³H]dopamine.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

-

Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a DAT inhibitor) from the total uptake.

-

Calculate the percentage of inhibition of specific uptake for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data with a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by benocyclidine and a typical experimental workflow for its characterization.

Caption: Dopamine Transporter (DAT) signaling and inhibition by Benocyclidine.

Caption: NMDA Receptor signaling and non-competitive antagonism by Phencyclidine.

Caption: Workflow for the pharmacological characterization of Benocyclidine analogs.

Conclusion

The structural analogs of benocyclidine represent a fascinating example of how subtle molecular modifications can lead to profound shifts in pharmacological activity. By moving away from the NMDA receptor antagonism characteristic of the parent compound, PCP, towards selective dopamine reuptake inhibition, BTCP and its derivatives have become invaluable pharmacological tools. The data and protocols presented in this guide offer a framework for the continued investigation of these compounds, with the potential for developing novel therapeutics for a range of neurological and psychiatric disorders. The clear structure-activity relationships provide a rational basis for the design of new analogs with improved potency, selectivity, and pharmacokinetic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Regulation of Dopamine Transporter Surface Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dopamine transporter - Wikipedia [en.wikipedia.org]

- 4. pdspdb.unc.edu [pdspdb.unc.edu]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary metabolites of Benocyclidine (BTCP), a potent and selective dopamine reuptake inhibitor (DRI), and their corresponding affinities for the dopamine transporter (DAT).[1][2] This document synthesizes in vitro and in vivo findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the metabolic pathways and experimental workflows.

Core Findings: BTCP Metabolism and DAT Affinity

Benocyclidine (BTCP) undergoes extensive metabolism, primarily through hydroxylation, yielding several primary metabolites.[3][4] Research conducted on rat liver microsomes identified five monohydroxylated derivatives and two degradation compounds of BTCP.[3] Of these, two monohydroxylated metabolites have demonstrated a high affinity for the dopamine transporter, comparable to or even exceeding that of the parent compound.[3][5]

Subsequent in vivo studies in mice confirmed the presence of these two active metabolites in the brain.[6][7] Despite their lower concentrations relative to BTCP, these metabolites exhibited a significantly higher potency in displacing radiolabeled BTCP from the DAT.[6][7] This suggests that the pharmacological effects of BTCP may be mediated, at least in part, by its active metabolites.[5][6][7]

Quantitative Data: DAT Affinity of BTCP and its Primary Metabolites

The following table summarizes the in vitro affinity of BTCP and its identified primary metabolites for the dopamine transporter, as determined by competitive binding assays using [³H]BTCP.

| Compound | Metabolite Name/Structure | Kᵢ (nM) |

| BTCP | 1-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]piperidine | 14.2 ± 1.5 |

| Metabolite 1 | N-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]piperidin-3-ol (3-OH-pip-BTCP) | 12.6 ± 1.8 |

| Metabolite 2 | N-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]piperidin-4-ol (4-OH-pip-BTCP) | 35.5 ± 4.1 |

| Metabolite 3 | 1-[1-(2-Benzo[b]thiopheneyl)-4-hydroxycyclohexyl]piperidine | > 10,000 |

| Metabolite 4 | 1-[1-(5-Hydroxy-2-benzo[b]thiopheneyl)cyclohexyl]piperidine | > 10,000 |

| Metabolite 5 | 1-[1-(6-Hydroxy-2-benzo[b]thiopheneyl)cyclohexyl]piperidine | > 10,000 |

Data sourced from J Med Chem. 1997 Dec 5;40(25):4019-25.

Experimental Protocols

The determination of the DAT affinity for BTCP and its metabolites was primarily conducted using radioligand binding assays with rat striatal membranes.

Preparation of Rat Striatal Membranes

-

Tissue Source: Striata from male Sprague-Dawley rats.

-

Homogenization: The tissue was homogenized in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-